

Synthesis and properties of 3-Chlorothiophene-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: 3-Chlorothiophene-2-carboxylic acid

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An In-depth Technical Guide to the Synthesis and Properties of **3-Chlorothiophene-2-carboxylic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chlorothiophene-2-carboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in the fields of medicinal chemistry and materials science. Their unique structural features and reactivity make them valuable building blocks for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of **3-chlorothiophene-2-carboxylic acid** and its derivatives, with a focus on detailed experimental protocols and a summary of key data.

Synthesis of 3-Chlorothiophene-2-carboxylic Acid

The primary route for the synthesis of **3-chlorothiophene-2-carboxylic acid** involves the chlorination of a thiophene precursor. A common and effective method utilizes 3-hydroxy-2-methoxycarbonyl-thiophene as the starting material.

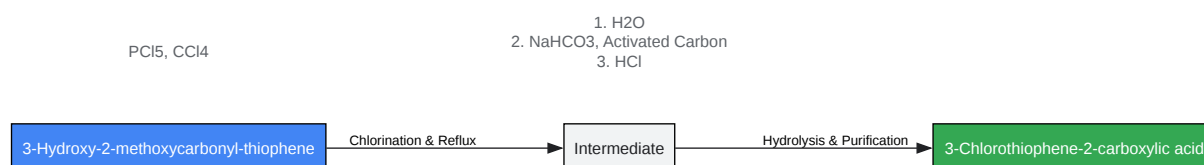
A detailed experimental protocol for this synthesis is as follows: 52.1 g of phosphorus pentachloride is dissolved in 600 ml of absolute carbon tetrachloride and brought to a boil.^[1] A

solution of 15.8 g of 3-hydroxy-2-methoxycarbonyl-thiophene in 200 ml of carbon tetrachloride is then added dropwise over a period of 3 hours.[1] The resulting mixture is refluxed for 13 hours. After reflux, the carbon tetrachloride is distilled off, and the remaining mixture is evaporated to near dryness under vacuum. While cooling, 450 ml of water is carefully added dropwise. The mixture is then heated to boiling and subsequently allowed to cool. The precipitate that forms is collected by suction filtration. This crude product is then purified by boiling with 10 g of activated carbon in a solution of 25 g of sodium bicarbonate. After filtering off the activated carbon, the cooled solution is acidified with hydrochloric acid to yield **3-chlorothiophene-2-carboxylic acid**. [1] The final product has a melting point of 185-186 °C.[1]

An alternative approach for the synthesis of related chlorinated thiophene carboxylic acids involves the chlorination of 2-thiophenecarbonitrile with chlorine gas at high temperatures.[2] For instance, the vapor phase chlorination of 2-thiophenecarbonitrile at 500°C can produce 3,4,5-trichloro-2-thiophenenitrile in good yield.[2]

The synthesis of the isomeric 5-chlorothiophene-2-carboxylic acid, a crucial intermediate for the anticoagulant drug rivaroxaban, can be achieved through several routes.[3][4] One method starts from 2-chlorothiophene, which undergoes a Friedel-Crafts acylation with trichloroacetyl chloride, followed by hydrolysis.[3][4] Another approach involves the Grignard reaction of 5-chloro-2-bromothiophene with magnesium, followed by carboxylation with carbon dioxide.[3][4] A third method utilizes the oxidation of 5-chloro-2-acetylthiophene.[3][4]

Synthesis Pathway of 3-Chlorothiophene-2-carboxylic Acid



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Caption: Synthesis of **3-Chlorothiophene-2-carboxylic acid**.

Synthesis of 3-Chlorothiophene-2-carboxylic Acid Derivatives

The carboxylic acid group and the chlorinated thiophene ring of **3-chlorothiophene-2-carboxylic acid** provide multiple reaction sites for the synthesis of a variety of derivatives.

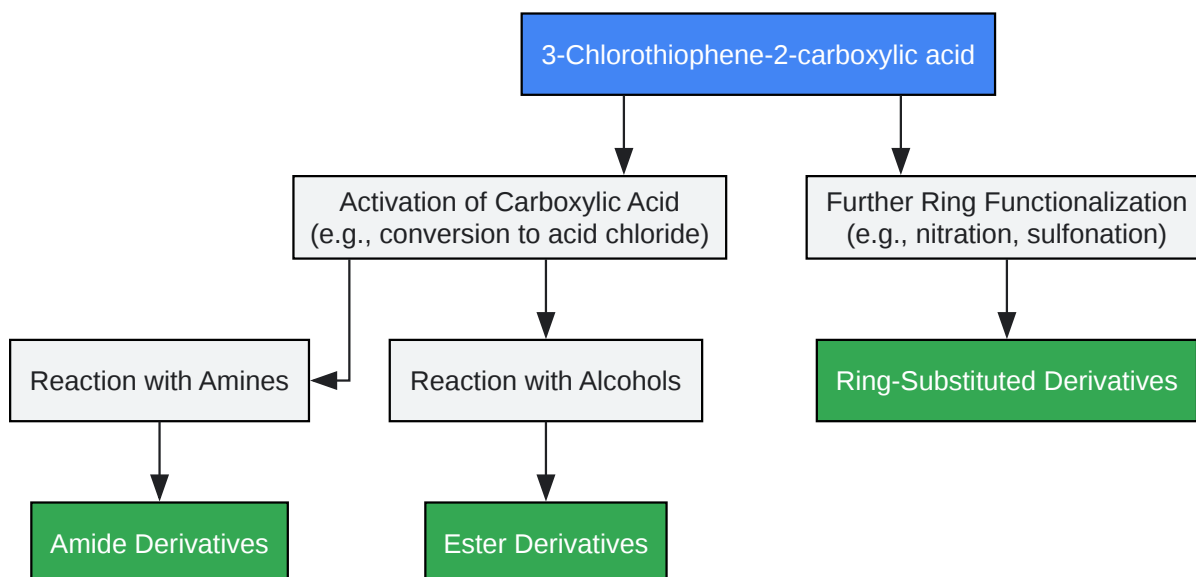
Amide Derivatives

3-Chlorothiophene-2-carboxylic acid can be used to synthesize amide derivatives, such as 3-chloro-N-[(4-chlorophenyl)(methyl)carbamothioyl]thiophene-2-carboxamide.^{[5][6]} This highlights its utility as a scaffold in the development of new chemical entities with potential biological activity.

Sulfonyl Chloride Derivatives

Derivatives such as 5-chloro-3-chlorosulfonyl-2-thiophene carboxylic acid esters are important intermediates in the synthesis of pharmacologically active compounds, including anti-inflammatory drugs.^[7] The synthesis of these derivatives involves the chlorination of a suitable thiophene carboxylate in the presence of activated iron.^[7]

General Workflow for Derivative Synthesis



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Caption: General workflow for synthesizing derivatives.

Properties of 3-Chlorothiophene-2-carboxylic Acid and its Derivatives

The physicochemical properties of **3-chlorothiophene-2-carboxylic acid** are crucial for its handling, storage, and application in synthesis.

Physicochemical Properties

Property	Value	Reference
3-Chlorothiophene-2-carboxylic acid		
CAS Number	59337-89-2	[5][6][8]
Molecular Formula	C ₅ H ₃ ClO ₂ S	[5][8]
Molecular Weight	162.59 g/mol	[5][6][8]
Melting Point	186-190 °C	[5][6]
Assay	97%	[5][6]
Appearance	White to light yellow crystal powder	[4]
Storage Temperature	2-8°C	[5][6]
5-Chlorothiophene-2-carboxylic acid		
CAS Number	24065-33-6	[4]
Molecular Weight	162.59 g/mol	[9]
Melting Point	154-158 °C	[4]
Hydrogen Bond Donor Count	1	[9]
Hydrogen Bond Acceptor Count	3	[9]

Biological and Pharmacological Significance

Thiophene-2-carboxylic acid derivatives have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

- Antimicrobial Agents: Benzo[b]thiophene acylhydrazones, derived from the corresponding carboxylic acids, have shown promising antimicrobial activity against multidrug-resistant *Staphylococcus aureus*.^[10] Thiophene-2-carboxamide derivatives have also exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria.^[11]

- **Anticancer Activity:** Certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as highly selective cytostatic agents against various cancer cell lines, including T-cell lymphoma, prostate cancer, kidney carcinoma, and hepatoma.[12] These compounds were found to induce apoptosis and cause an accumulation of cells in the G1 phase of the cell cycle.[12]
- **Anticonvulsant Activity:** Derivatives of **3-chlorothiophene-2-carboxylic acid** have been investigated for their potential as anticonvulsant agents, specifically as AMPA receptor antagonists.[6]
- **Insecticides:** Halogenated 2-thiophenecarboxylic acid derivatives serve as key building blocks for a new family of 1,2,4-triazole insecticides.[2]
- **Metabolites of Pharmaceuticals:** 5-Chlorothiophene-2-carboxylic acid is a known metabolite of the anticoagulant drug Rivaroxaban.[4][9]

Experimental Protocols for Derivative Synthesis

Synthesis of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid Ester

This protocol describes the chlorination of a methyl 3-chlorosulfonylthiophenecarboxylate.[7] In a suspension with activated iron in an organic solvent like dichloromethane, chlorine gas is introduced. The reaction temperature is maintained between 24 and 28°C.[7] The progress of the reaction is monitored by gas chromatography. Once the desired level of monochlorination is achieved, the reaction mixture is quenched with ice water.[7]

One-pot Synthesis of 5-chlorothiophene-2-carboxylic acid

This method starts with 2-thiophenecarboxaldehyde, into which a chlorinating agent is introduced.[13] The resulting intermediate, 5-chloro-2-thiophenecarboxaldehyde, is then slowly added to a pre-cooled sodium hydroxide solution, with the temperature kept below 30°C.[13] Chlorine gas is then passed through the mixture. After the reaction is complete, it is quenched with a sodium sulfite solution, and impurities are removed by solvent extraction. The aqueous

phase is then acidified with concentrated hydrochloric acid to precipitate the product, which is purified by recrystallization.[13]

Conclusion

3-Chlorothiophene-2-carboxylic acid and its derivatives are versatile compounds with significant potential in various scientific and industrial applications. The synthetic routes to these compounds are well-established, and their chemical properties make them amenable to a wide range of chemical transformations. The diverse biological activities exhibited by their derivatives underscore their importance as privileged scaffolds in drug discovery and agrochemical research. This guide provides a foundational understanding for researchers and professionals working with these valuable chemical entities.

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